Alanylhistidine

Description

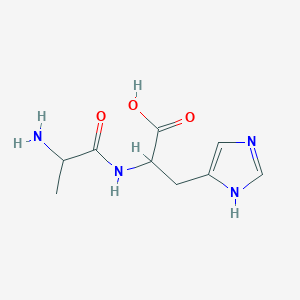

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901839 | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-17-6, 57448-85-8, 6491-15-2 | |

| Record name | Alanylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Biosynthesis of Alanylhistidine

Chemical Synthesis Methodologies

Chemical synthesis provides robust and scalable methods for producing Alanylhistidine (B12496501). The primary challenges involve ensuring the correct peptide bond formation between the carboxyl group of alanine (B10760859) and the amino group of histidine, while protecting all other reactive functional groups.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, where the peptide chain is assembled stepwise while anchored to an insoluble polymer support, or resin. bachem.compowdersystems.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.combiotage.com The general SPPS cycle for each amino acid addition involves deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. bachem.com

Two dominant strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes, which primarily differ in the chemistry used for Nα-amino group protection and deprotection. americanpeptidesociety.org

The Fmoc strategy is currently the more popular method due to its use of milder reaction conditions. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orggoogle.com Side-chain protecting groups and the final peptide are cleaved from the resin under acidic conditions, usually with trifluoroacetic acid (TFA). google.com This orthogonality, where different types of protecting groups are removed by chemically distinct mechanisms, is a key advantage. iris-biotech.de

The Boc strategy , pioneered by Bruce Merrifield, utilizes an acid-labile Boc group for Nα-protection. biotage.com Deprotection is achieved with a moderately strong acid like TFA, while the side-chain protecting groups and resin linkage are designed to be stable to these conditions. biotage.com Final cleavage requires a much stronger and more hazardous acid, such as hydrofluoric acid (HF). biotage.comgoogle.com While effective, the harsh conditions have led to the Fmoc strategy being favored for most routine syntheses. americanpeptidesociety.orggoogle.com

For this compound synthesis, the choice of protecting groups for the amino acids is critical. Alanine's N-terminus is protected with either Fmoc or Boc. Histidine presents a greater challenge due to the nucleophilic nature of its imidazole (B134444) side chain, which requires its own protecting group to prevent side reactions. In Fmoc-based synthesis, a trityl (Trt) group is commonly used for the histidine side chain, while in Boc chemistry, a tosyl (Tos) group may be employed.

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) google.com | Acid-labile (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org |

| Final Cleavage from Resin | Strong acid (e.g., TFA) google.com | Very strong acid (e.g., Hydrofluoric Acid, HF) google.com |

| Advantages | Milder conditions, orthogonality, less hazardous cleavage. americanpeptidesociety.orggoogle.comiris-biotech.de | Robust chemistry, useful for base-sensitive sequences. americanpeptidesociety.orggoogle.com |

| Disadvantages | Potential for side reactions with certain amino acids (e.g., aspartimide formation). nih.gov | Harsh final cleavage conditions, potential for peptide degradation. americanpeptidesociety.org |

The choice of solid support is crucial for a successful synthesis. For histidine-containing peptides like this compound, certain resins are preferred to minimize side reactions, particularly racemization, which is the loss of stereochemical integrity at the chiral center. caslo.com

Resin Selection:

Wang Resin: A standard resin for Fmoc chemistry when a C-terminal acid is desired, but it can be associated with racemization.

2-Chlorotrityl Chloride (CTC) Resin: Highly recommended for synthesizing peptides with C-terminal histidine. caslo.com Its high reactivity allows the first amino acid (Fmoc-His(Trt)-OH) to be attached without pre-activation, and cleavage under very mild acidic conditions minimizes racemization and protects acid-sensitive side chains. caslo.com

Merrifield Resin: The classic resin used in Boc-based synthesis.

Coupling Optimization: To form the peptide bond efficiently and suppress racemization, coupling reagents are used. These reagents activate the carboxylic acid of the incoming amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). powdersystems.com The use of additives like HOBt (1-hydroxybenzotriazole) helps to reduce the risk of racemization. americanpeptidesociety.org For histidine, which can be slow to couple due to steric hindrance, extended coupling times, double coupling protocols, or the use of a more efficient reagent like HATU may be necessary.

| Resin Type | Typical Strategy | Advantages for this compound | Disadvantages |

|---|---|---|---|

| 2-Chlorotrityl Chloride (CTC) | Fmoc | Minimizes racemization of C-terminal histidine; mild cleavage conditions. caslo.com | More expensive than standard resins. |

| Wang Resin | Fmoc | Standard, cost-effective choice for producing C-terminal acids. | Higher risk of racemization for sensitive residues like histidine. |

| Merrifield Resin | Boc | Robust and well-established for Boc chemistry. | Requires harsh cleavage conditions (HF). google.com |

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. libretexts.org This approach involves the stepwise coupling of protected amino acids or peptide fragments. ias.ac.in To synthesize this compound, the N-terminus of alanine would be protected (e.g., with a Boc group), and the C-terminus of histidine would be protected (e.g., as a methyl ester). The two protected amino acids are then coupled using a reagent like DCC. americanpeptidesociety.orglibretexts.org The final step involves the removal of all protecting groups to yield the dipeptide. libretexts.org While suitable for large-scale production, solution-phase synthesis can be labor-intensive due to the need for purification, often by crystallization or chromatography, after each step. biotage.comgoogle.com

Recent advances in peptide chemistry have explored using the inherent properties of amino acid residues to direct chemical modifications. The imidazole ring of histidine can act as an endogenous directing group to functionalize adjacent residues. nih.gov Research has demonstrated a method for the β-C(sp³)–H functionalization of an alanine residue when it is positioned next to a histidine in a peptide chain. nih.gov This palladium-catalyzed reaction allows for the selective modification of the alanine side chain, opening pathways to create novel peptide derivatives with unique structures and functions. nih.gov Another approach uses copper mediation to direct the arylation or alkenylation of the backbone N-H bond of the amino acid adjacent to a histidine residue. nih.gov These strategies represent a sophisticated way to achieve post-synthesis modification of peptides containing the alanyl-histidine motif.

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com Enzymes can be used to form the peptide bond between alanine and histidine with high stereoselectivity, avoiding the need for extensive protecting group strategies and reducing the risk of racemization. researchgate.netresearchgate.net For example, the enzyme papain, immobilized on a support like magnetic nanocrystalline cellulose, has been shown to catalyze the synthesis of the alanyl-histidine dipeptide. np-mrd.org Other enzymes, such as β-aminopeptidases, have been used for the synthesis of the related dipeptide L-carnosine (β-alanyl-L-histidine), demonstrating the potential of this enzymatic approach for producing histidine-containing dipeptides. researchgate.net These methods are considered environmentally friendly or "green" chemistry applications.

Biomimetic Synthesis Principles and Applications

Biomimetic synthesis endeavors to replicate biological processes in a laboratory setting. While direct biomimetic synthesis of this compound is not extensively documented, the principles can be inferred from the synthesis of similar dipeptides. These methods often involve the coupling of the constituent amino acids, β-alanine and L-histidine, under conditions that mimic physiological environments.

One approach involves the use of condensing agents to facilitate the formation of the peptide bond between the amino group of histidine and the carboxyl group of β-alanine. For instance, studies on the prebiotic synthesis of peptides have shown that condensing agents like trimetaphosphate can facilitate the formation of dipeptides from free amino acids in aqueous solutions. frontiersin.org Another strategy employs protecting groups for the reactive functional groups of the amino acids that are not involved in the peptide bond formation, followed by a coupling reaction and subsequent deprotection.

While the direct synthesis of this compound using these methods is a subject for further research, the synthesis of structurally related peptides provides a foundational framework. For example, the synthesis of carcinine (B1662310) (β-alanylhistamine) has been achieved through methods like Arnould's synthesis, which involves the direct condensation of histamine (B1213489) and β-alanine. Such approaches, which mimic the direct enzymatic condensation in biological systems, are central to the principles of biomimetic synthesis.

Enzymatic Biosynthesis Pathways

The primary route for this compound (carnosine) synthesis in vertebrates is through enzymatic pathways. This process is tightly regulated and dependent on specific enzymes and the availability of its precursor amino acids.

Carnosine Synthase and Related Ligases

The key enzyme responsible for the synthesis of this compound is carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1). researchgate.netnih.govbiorxiv.org This ATP-dependent ligase catalyzes the formation of a peptide bond between β-alanine and L-histidine. researchgate.netnih.govmdpi.com The reaction requires energy, which is supplied by the hydrolysis of ATP to ADP. researchgate.net

Carnosine synthase exhibits broad substrate specificity, meaning it can also ligate other amino acids, although with lower efficiency. oup.com For instance, it can use γ-aminobutyric acid (GABA) instead of β-alanine to produce homocarnosine, particularly in the brain. nih.govnih.gov The enzyme can also ligate β-alanine to amino acids other than histidine, such as lysine (B10760008) and ornithine. nih.govnih.gov However, the resulting dipeptides are typically found in very low concentrations in tissues, suggesting the presence of "metabolite repair" mechanisms that either prevent their formation or quickly degrade them. nih.govnih.gov One such repair enzyme is PM20D2, a dipeptidase that hydrolyzes these "incorrect" dipeptides, thereby ensuring the specific synthesis of carnosine. nih.govnih.gov

The catalytic efficiency of carnosine synthase is significantly higher for β-alanine compared to GABA. researchgate.net The identification of the gene encoding carnosine synthase has been crucial for understanding the biological roles of this compound and related dipeptides. researchgate.net

Precursor Amino Acid Availability and Metabolic Flux Regulation (e.g., β-Alanine, L-Histidine)

The rate of this compound synthesis is heavily influenced by the availability of its precursor amino acids, β-alanine and L-histidine . nih.gov In many tissues, β-alanine is considered the rate-limiting precursor for carnosine synthesis. nih.govmdpi.comnih.gov This means that the concentration of β-alanine is typically lower than that of L-histidine, and an increase in β-alanine availability can lead to a direct increase in this compound synthesis. google.comgoogle.com

L-histidine, an essential amino acid, is generally more abundant in the body. nih.gov However, its availability can also influence the rate of synthesis. Studies have shown that supplementing with both β-alanine and L-histidine can lead to higher concentrations of carnosine in tissues compared to supplementing with β-alanine alone. animbiosci.org

Tissue-Specific Biosynthesis Profiles and Regulation

The biosynthesis of this compound is not uniform throughout the body; it exhibits a distinct tissue-specific profile. nih.govresearchgate.net High concentrations of this compound and its synthesizing enzyme, carnosine synthase, are predominantly found in excitable tissues such as skeletal muscle and the brain. nih.govnih.govnih.gov

Within skeletal muscle, there is a further specialization. Fast-twitch (type II) muscle fibers, which are used for intense, short-duration activities, have significantly higher concentrations of carnosine synthase and, consequently, this compound compared to slow-twitch (type I) fibers. google.comresearchgate.netnih.gov This is thought to be related to the greater need for pH buffering in these fibers during anaerobic metabolism. google.com

In the central nervous system, carnosine synthase is preferentially expressed in oligodendrocytes, a type of glial cell. mdpi.comresearchgate.netnih.gov This suggests a role for this compound in the function and maintenance of these cells, which are responsible for producing the myelin sheath that insulates nerve fibers. researchgate.net

In contrast, cardiac muscle has remarkably low levels of histidine-containing dipeptides. researchgate.netnih.gov The regulation of CARNS1 expression is a major factor driving these tissue-specific differences in this compound levels. biorxiv.orgresearchgate.net The specific mechanisms controlling the expression of the CARNS1 gene in different tissues are an active area of research.

Enzymatic Degradation and Metabolic Fate of Alanylhistidine

Dipeptidases and Carnosinases

The hydrolysis of the peptide bond in Alanylhistidine (B12496501) is catalyzed by specific metalloenzymes belonging to the M20 family of dipeptidases. These enzymes exhibit a pronounced, though not exclusive, specificity for dipeptides containing a C-terminal histidine residue. The principal enzymes responsible for this compound degradation in mammals are Carnosinase 1 and Carnosinase 2.

The key enzymes involved in the metabolism of histidine-containing dipeptides are well-characterized.

Carnosinase 1 (CN1): Also known as serum carnosinase or aminoacyl-histidine dipeptidase (EC 3.4.13.20), CN1 is encoded by the CNDP1 gene. It is a secreted homodimeric glycoprotein (B1211001) that functions predominantly in human serum. CN1 is a member of the M20 metalloprotease family and contains a binuclear zinc center in its active site, which is essential for its catalytic activity. Its primary physiological role is the hydrolysis of carnosine, but it also efficiently cleaves other related dipeptides, including this compound.

Carnosinase 2 (CN2): Also referred to as cytosolic non-specific dipeptidase (EC 3.4.13.18), CN2 is encoded by the CNDP2 gene. Unlike CN1, CN2 is a cytosolic enzyme found in a wide range of tissues, with particularly high expression in the kidney, liver, and brain. It also belongs to the M20 metalloprotease family but exhibits broader substrate specificity than CN1. CN2 is typically activated by manganese (Mn²⁺) and/or cobalt (Co²⁺) ions and is relatively insensitive to zinc (Zn²⁺).

Peptidase D (PROLIDASE): Peptidase D (EC 3.4.13.9) is a manganese-dependent cytosolic dipeptidase with a highly specific function: it exclusively cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (Xaa-Pro/Hyp). While it is a dipeptidase, its substrate specificity precludes it from having any significant catalytic activity towards this compound. Therefore, it is not considered a primary enzyme in the metabolic degradation of this compound.

The carnosinases display distinct but overlapping substrate specificities. Their catalytic efficiency towards a substrate is typically quantified by the Michaelis constant (Kₘ), representing substrate affinity, and the catalytic rate constant (kcat).

CN1 shows a strong preference for carnosine (β-alanyl-L-histidine) over other histidine-containing dipeptides. However, it readily hydrolyzes this compound (α-alanyl-L-histidine) and anserine (B1665513). The presence of the α-amino group in alanine (B10760859), as opposed to the β-amino group in beta-alanine (B559535) (in carnosine), influences binding and catalysis.

CN2 possesses a broader substrate range. It hydrolyzes a variety of dipeptides, including this compound, but is notably less efficient at hydrolyzing carnosine compared to CN1. This difference in specificity suggests distinct physiological roles, with CN1 primarily regulating circulating carnosine levels and CN2 managing intracellular dipeptide concentrations.

The catalytic mechanism for these M20 metalloproteases involves a binuclear metal center (e.g., two Zn²⁺ ions in CN1). This center coordinates and activates a water molecule, lowering its pKa and generating a potent metal-bridged hydroxide (B78521) ion. This hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in this compound. This forms a tetrahedral intermediate, which is stabilized by the metal ions and surrounding amino acid residues in the active site. Subsequent collapse of this intermediate leads to the cleavage of the peptide bond and the release of the products, L-alanine and L-histidine.

The activity of carnosinases is critically dependent on the presence of divalent metal cations.

Activation: Human serum carnosinase (CN1) is a classic zinc-metalloenzyme, requiring Zn²⁺ for both structural integrity and catalytic function. Its activity can be further enhanced by the addition of Mn²⁺ ions. In contrast, cytosolic carnosinase (CN2) is maximally activated by Mn²⁺ and Co²⁺ ions and shows minimal to no activation by Zn²⁺.

Inhibition: The essential role of metal ions makes these enzymes highly susceptible to inhibition by metal-chelating agents. Compounds like Ethylenediaminetetraacetic acid (EDTA) potently inhibit both CN1 and CN2 by sequestering the metal cofactors from their active sites, rendering the enzymes inactive. Furthermore, certain divalent cations can act as competitive inhibitors by displacing the native metal cofactor without supporting catalysis. For instance, high concentrations of calcium (Ca²⁺) or copper (Cu²⁺) can inhibit carnosinase activity.

The table below summarizes the influence of various metal ions and chelators on carnosinase activity.

| Compound | Effect on Carnosinase 1 (CN1) | Effect on Carnosinase 2 (CN2) | Mechanism of Action |

|---|---|---|---|

| Zinc (Zn²⁺) | Required Cofactor / Activator | Minimal to No Effect | Binds to the active site, essential for catalytic activity in CN1. |

| Manganese (Mn²⁺) | Activator | Potent Activator | Binds to the active site, enhancing or enabling catalysis. |

| Cobalt (Co²⁺) | Variable / Weak Activator | Potent Activator | Binds to the active site, particularly effective for CN2 activation. |

| EDTA | Potent Inhibitor | Potent Inhibitor | Chelates and removes essential metal cofactors from the active site. |

CN1 and CN2 are distinct isoforms with unique properties that dictate their specific roles in metabolizing this compound and other dipeptides in different biological compartments.

| Property | Carnosinase 1 (CN1) | Carnosinase 2 (CN2) |

|---|---|---|

| Gene | CNDP1 | CNDP2 |

| Cellular Location | Secreted; primarily found in blood serum | Cytosolic; intracellular |

| Tissue Distribution | Synthesized in the brain and liver; active in serum | High expression in kidney, liver, muscle, and brain |

| Substrate Preference | High specificity for Carnosine; also hydrolyzes Anserine and this compound | Broad specificity; hydrolyzes a wide range of dipeptides including this compound, but has low activity towards Carnosine |

| Optimal pH | Neutral to slightly alkaline (pH 8.0 - 9.0) | Slightly acidic to neutral (pH 6.5 - 7.5) |

| Primary Metal Cofactor | Zinc (Zn²⁺) | Manganese (Mn²⁺) |

| Quaternary Structure | Homodimer | Monomer or Homodimer |

Identification of Degradation Products and Subsequent Metabolic Pathways

The enzymatic hydrolysis of this compound by carnosinases is a straightforward cleavage of the amide bond, yielding its two constituent amino acids: L-Alanine and L-Histidine.

This compound + H₂O → L-Alanine + L-Histidine

Once released, these amino acids enter the general amino acid pool and are utilized in various fundamental metabolic pathways:

Metabolic Fate of L-Alanine:

Gluconeogenesis: Alanine is a major gluconeogenic amino acid. In the liver, it undergoes transamination via alanine transaminase (ALT) to form pyruvate. Pyruvate can then enter the gluconeogenesis pathway to be converted into glucose, a process central to the glucose-alanine cycle for transporting nitrogen from muscle to the liver.

Protein Synthesis: L-Alanine is incorporated into new proteins throughout the body.

Energy Production: Pyruvate derived from alanine can be converted to acetyl-CoA and enter the citric acid (TCA) cycle for complete oxidation and ATP production.

Metabolic Fate of L-Histidine:

Histamine (B1213489) Synthesis: Histidine can be decarboxylated by the enzyme histidine decarboxylase to produce histamine, a potent biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.

Catabolism to Glutamate: The primary catabolic pathway for histidine involves its conversion to urocanate by histidase. Through a series of subsequent enzymatic steps, urocanate is ultimately converted to N-formiminoglutamate (FIGLU), which then donates its formimino group to tetrahydrofolate, yielding glutamate. Glutamate can then enter the TCA cycle or be used in other metabolic reactions.

Protein Synthesis: L-Histidine is an essential amino acid and is incorporated into proteins.

Regulatory Mechanisms of Enzymatic Degradation in Biological Systems

The degradation of this compound is tightly regulated at multiple levels to maintain metabolic homeostasis.

Genetic Regulation: The expression and activity of carnosinases are subject to genetic control. The CNDP1 gene, which codes for serum carnosinase (CN1), exhibits significant genetic polymorphism in human populations. A notable example is a trinucleotide (CTG) repeat polymorphism in the coding region. Individuals with fewer repeats tend to produce more stable and active CN1, leading to lower serum carnosine levels. This polymorphism directly impacts the rate at which circulating this compound would be degraded.

Tissue-Specific Expression: The distinct expression patterns of CNDP1 and CNDP2 provide a powerful layer of spatial regulation. The presence of CN1 in the serum means that any systemically available this compound is subject to rapid degradation in the bloodstream. Conversely, the high expression of CN2 in tissues like the kidney and brain suggests a primary role in intracellular dipeptide homeostasis, clearing dipeptides that are either synthesized locally or transported into the cell. This compartmentalization ensures that this compound degradation is tailored to the specific metabolic needs of different tissues.

Substrate and Product Regulation: Enzyme activity can be influenced by the concentrations of substrates and products. High concentrations of other dipeptides that are also substrates for carnosinases (e.g., carnosine for CN1) can competitively inhibit the hydrolysis of this compound. While less characterized, it is also possible that high concentrations of the products, L-alanine and L-histidine, could exert a degree of feedback inhibition on the enzymes, slowing down the degradation rate when the products are in excess.

Biochemical Functions and Molecular Mechanisms

Antioxidant Activity and Mechanisms of Oxidative Stress Mitigation

Alanylhistidine (B12496501) is recognized as a significant antioxidant compound, capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its protective mechanisms are multifaceted, involving direct interaction with free radicals, sequestration of pro-oxidant metal ions, and inhibition of downstream oxidative damage to critical biomolecules like lipids and proteins.

A primary antioxidant function of this compound is its ability to directly scavenge and neutralize highly reactive free radicals. Research has demonstrated its efficacy against some of the most damaging species encountered in biological systems.

Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and non-selective oxidant that can damage virtually all types of macromolecules. This compound effectively quenches •OH, primarily through a hydrogen atom transfer (HAT) mechanism from the imidazole (B134444) ring of the histidine moiety. This reaction converts the destructive radical into a harmless water molecule while generating a resonance-stabilized radical on the dipeptide, which is significantly less reactive [23, 25].

Peroxyl Radicals (ROO•): These radicals are key intermediates in the lipid peroxidation chain reaction. This compound can act as a chain-breaking antioxidant by donating a hydrogen atom to the peroxyl radical, thereby terminating the propagation phase of lipid oxidation and preventing further damage to cell membranes [22, 26].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical: In in-vitro assays, this compound demonstrates a dose-dependent capacity to reduce the stable synthetic DPPH radical. This assay is commonly used to evaluate the hydrogen-donating ability of antioxidants. The scavenging activity is directly correlated with the concentration of the dipeptide, confirming its role as a potent free radical scavenger .

The following interactive table summarizes representative research findings on the radical scavenging efficacy of this compound, often measured by the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

| Radical Species | Assay Type | Observed Efficacy (Example IC₅₀ Values) | Primary Mechanism |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) | ~1.5 - 2.5 mM | Hydrogen Atom Transfer (HAT) |

| Peroxyl Radical (ROO•) | Oxygen Radical Absorbance Capacity (ORAC) | Comparable to Carnosine | Chain-breaking via HAT |

| DPPH Radical | Spectrophotometry | ~4.0 - 5.5 mM | Hydrogen Atom Transfer (HAT) |

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts of oxidative reactions, most notably the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical. This compound possesses a strong ability to chelate these metal ions, rendering them redox-inactive. The chelation occurs through the formation of a stable coordination complex involving the N-3 nitrogen atom of the imidazole ring, the deprotonated amide nitrogen of the peptide bond, and the terminal carboxylate group. By sequestering these metal ions, this compound effectively prevents them from participating in redox cycling, thereby providing a crucial preventative antioxidant effect [1, 24]. The stability of these complexes is a key determinant of the dipeptide's efficacy in this role.

The combined effects of radical scavenging and metal ion chelation make this compound a potent inhibitor of lipid peroxidation. By preventing the initiation of oxidation (via metal chelation) and terminating the propagation phase (via radical scavenging), it effectively protects cellular membranes from oxidative degradation .

Furthermore, this compound plays a critical role in preventing the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). These cytotoxic adducts are formed through non-enzymatic reactions between proteins and reactive carbonyl species (RCS), such as reducing sugars (glycation) or lipid-derived aldehydes like malondialdehyde and 4-hydroxynonenal (B163490) (lipoxidation). This compound can intercept and "quench" these reactive carbonyls before they can cross-link with proteins, a process sometimes referred to as "carbonyl quenching" or "sacrificial nucleophilic attack." This action prevents the accumulation of AGEs and ALEs, which are implicated in cellular dysfunction and aging [1, 21].

The imidazole ring of the histidine residue is the central functional group responsible for the majority of this compound's antioxidant properties. Its unique chemical characteristics enable it to perform multiple protective functions:

Hydrogen Donation: The N-1 nitrogen of the imidazole ring can readily donate a hydrogen atom to neutralize free radicals. The resulting imidazole-centered radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further oxidative damage .

Metal Ion Coordination: The N-3 nitrogen atom of the imidazole ring acts as a powerful ligand, coordinating with transition metal ions like Cu²⁺ and Fe²⁺. This chelation is the primary mechanism for preventing metal-catalyzed ROS generation .

Carbonyl Quenching: The nucleophilic nature of the imidazole ring allows it to react with and detoxify electrophilic reactive carbonyl species, thereby inhibiting the formation of ALEs and AGEs [21, 22].

The versatility of the imidazole moiety thus establishes this compound as a multifunctional antioxidant, capable of acting through preventative, chain-breaking, and quenching mechanisms.

pH Buffering Capacity in Biological Systems

Beyond its antioxidant role, this compound is an effective physiological pH buffer. This function is particularly important in metabolically active tissues, such as skeletal muscle, where processes like anaerobic glycolysis produce lactic acid, leading to a significant drop in intracellular pH. Maintaining pH within a narrow physiological range is critical for optimal enzyme function and cellular integrity.

The buffering capacity of this compound is determined by the pKa values of its ionizable groups: the α-amino group of alanine (B10760859), the α-carboxyl group of histidine, and, most importantly, the imidazole side chain of histidine. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

The imidazole ring of the histidine residue has a pKa value of approximately 6.8. This value is exceptionally close to the typical intracellular physiological pH of ~7.0-7.4. According to the Henderson-Hasselbalch equation, a buffer is most effective when the system's pH is close to its pKa (pH = pKa ± 1). Therefore, this compound is ideally suited to buffer against pH fluctuations in biological systems.

When pH decreases (increase in H⁺ concentration), the unprotonated N-3 nitrogen of the imidazole ring accepts a proton, forming an imidazolium (B1220033) ion and removing excess H⁺ from the solution.

When pH increases (decrease in H⁺ concentration), the protonated imidazolium ion donates its proton, releasing H⁺ into the solution to counteract the rise in pH.

This reversible protonation/deprotonation allows this compound to effectively resist changes in pH, thereby contributing to cellular homeostasis [4, 11].

| Ionizable Group | Residue | Approximate pKa Value | Relevance to Buffering |

|---|---|---|---|

| α-Carboxyl (-COOH) | Histidine | ~2.5 - 3.5 | Buffers effectively only at highly acidic, non-physiological pH. |

| Imidazole Side Chain | Histidine | ~6.8 | Primary contributor to buffering capacity at physiological pH. |

| α-Amino (-NH₃⁺) | Alanine | ~9.0 - 9.5 | Buffers effectively only at alkaline, non-physiological pH. |

Contribution to Intracellular pH Homeostasis and Acid-Base Balance

Alanyl-L-histidine, commonly known as carnosine, plays a crucial role in maintaining intracellular pH homeostasis, particularly in tissues subjected to significant metabolic stress, such as skeletal muscle. nih.govwikipedia.org During intense anaerobic exercise, the production of lactic acid leads to an accumulation of hydrogen ions (H+), causing a drop in intracellular pH, a condition known as acidosis. numberanalytics.com This decrease in pH can impair various cellular functions, including the activity of glycolytic enzymes and muscle contraction. numberanalytics.comnih.gov

This compound acts as a potent intracellular buffer due to the imidazole ring of its histidine residue. nih.gov The pKa of the imidazole group in carnosine is approximately 7.0, which is within the physiological pH range of skeletal muscle (approximately 6.5 to 7.1). nih.govnih.gov This property allows it to effectively accept or release protons, thereby attenuating changes in intracellular pH. nih.govresearchgate.net The buffering capacity of muscle tissue is highly correlated with its concentration of histidine-containing dipeptides like carnosine. nih.gov

The mechanism of pH regulation by this compound is a form of "physicochemical buffering," providing a first line of defense against pH perturbations. nih.govresearchgate.net This is distinct from "dynamic buffering," which involves the removal of excess H+ from the cell via membrane transporters. nih.gov The concentration of carnosine is significantly higher in fast-twitch glycolytic muscle fibers, which are more reliant on anaerobic metabolism, further underscoring its importance in acid-base balance during high-intensity activities. nih.gov

| Property | Value/Description | Reference |

| Chemical Name | β-Alanyl-L-histidine | madsci.org |

| Common Name | Carnosine | madsci.org |

| Key Functional Group | Imidazole ring of histidine | nih.gov |

| pKa of Imidazole Group | ~7.0 | nih.gov |

| Primary Function | Intracellular pH buffer | nih.govwikipedia.org |

| Primary Tissue | Skeletal muscle | nih.gov |

Interactions with Biological Macromolecules

Peptide-Protein Binding and Recognition

The interaction of this compound with proteins is a key aspect of its biological activity, extending beyond its buffering capacity. The binding of peptides to proteins is a fundamental process in cellular signaling and regulation. lifetein.com The specificity of these interactions is determined by factors such as peptide length and the amino acid sequence. lifetein.com For instance, certain heat-shock proteins recognize unfolded proteins by binding to short peptide segments, often enriched in aliphatic amino acids. lifetein.com

The specificity of this compound's interaction with proteins is largely governed by the chemical properties of its constituent amino acids, β-alanine and particularly L-histidine. The imidazole ring of histidine is a versatile interaction module, capable of participating in several types of non-covalent interactions that stabilize peptide-protein complexes. nih.gov These include:

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, forming stabilizing interactions with polar residues on a protein's surface. numberanalytics.comrsc.org

π-π Stacking Interactions: The aromatic imidazole ring can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

Cation-π Interactions: The imidazole ring can interact with positively charged residues such as lysine (B10760008) and arginine. nih.gov

Coordinate Bonding: The nitrogen atoms of the imidazole ring can act as ligands for metal ions, such as zinc, which can be crucial for the structure and function of metalloproteins. wikipedia.orgmadsci.org

Studies on peptide binding to proteins have shown that substitutions of key amino acids can significantly alter binding affinity. For example, replacing a threonine with an alanine in a peptide binding to an HLA class I molecule resulted in a decrease in the stability of the complex, highlighting the importance of specific side-chain interactions. aai.org The flexibility of the peptide backbone and the hydrophobicity of the side chains also contribute to binding affinity. lifetein.com

This compound and its constituent amino acid, L-histidine, can act as allosteric modulators of protein function. Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov This is a critical mechanism for regulating cellular processes. nih.gov

The binding of a ligand, such as a peptide, can induce conformational changes in a protein. nih.gov For example, the substitution of an alanine with a histidine in the Vpu protein of HIV-1 was shown to cause significant structural changes, making the virus susceptible to certain drugs. nih.gov These changes can be transmitted over considerable distances within the protein structure. pnas.org

Modulation of Enzyme Activity (e.g., Carbonic Anhydrase Activation)

This compound has been shown to modulate the activity of certain enzymes, a notable example being carbonic anhydrase (CA). mdpi.com Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This reaction is fundamental to processes such as respiration, pH regulation, and ion transport.

Research has demonstrated that this compound (carnosine) and other histidine-containing dipeptides can act as activators of various human carbonic anhydrase isoforms, including hCA I, II, VA, and IX. mdpi.com The activation occurs in the micromolar range and exhibits a complex structure-activity relationship. mdpi.com The proposed mechanism of activation involves the activator molecule binding at the entrance of the enzyme's active site. core.ac.uk This binding facilitates the proton shuttling process, which is the rate-limiting step in the catalytic cycle of CA, thereby enhancing the enzyme's catalytic rate. mdpi.comcore.ac.uk Computational studies suggest a specific binding mode for these peptides within the enzyme's catalytic pocket. mdpi.com Derivatives of this compound have been synthesized and shown to be potent activators of CA I, II, and IV. acs.org

| Enzyme | Effect of this compound | Mechanism of Action | Reference |

| Carbonic Anhydrase (CA) | Activation | Facilitates proton shuttling at the active site entrance | mdpi.comcore.ac.uk |

Role of Histidine Residues in Enzyme Active Sites

The histidine residue of this compound is a key determinant of its interactions with enzymes, and the properties of free histidine residues are fundamental to the catalytic function of many enzymes. nih.govmadsci.org The imidazole side chain of histidine is unique among amino acids in that its pKa is close to physiological pH, allowing it to act as both a proton donor (general acid) and a proton acceptor (general base) in enzymatic reactions. madsci.org

Histidine residues are frequently found in the active sites of enzymes and play several critical roles:

Catalytic Triads: In enzymes like serine proteases, a histidine residue is part of a catalytic triad, where it acts as a general base to activate a nucleophilic serine residue. nih.gov

Metal Ion Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions such as zinc, copper, and iron. wikipedia.orgmadsci.org In metalloenzymes like carbonic anhydrase, a histidine residue coordinates with a zinc ion in the active site, which is essential for catalysis. numberanalytics.com

Proton Shuttling: Histidine can facilitate the rapid transfer of protons, a process known as a proton shuttle. This is crucial for regenerating the active form of enzymes like carbonic anhydrase. wikipedia.org

Substrate Binding and Orientation: Histidine residues can form hydrogen bonds and other interactions that help to bind and correctly orient the substrate within the active site, as seen in enzymes like 5-aminolevulinate synthase. nih.gov

The versatility of the histidine imidazole ring in mediating these diverse chemical interactions makes it an indispensable component of many enzymatic mechanisms. rsc.org The presence of this residue in this compound provides a basis for its ability to interact with and modulate the activity of various enzymes.

Potential Interactions with Nucleic Acids

The interaction of peptides with nucleic acids is fundamental to numerous cellular processes. While extensive research has focused on the binding of positively charged amino acids like lysine and arginine to the nucleic acid backbone, the role of histidine-containing dipeptides such as this compound is an area of specific investigation. nih.govresearchgate.net The histidine residue, with its imidazole side chain, can be cationic and is frequently involved in crucial contacts within protein-nucleic acid interfaces. nih.gov

A significant finding demonstrates that this compound can function as a catalyst for the peptidyl transfer reaction. This reaction, which forms peptide bonds, was shown to occur between the amino acid portions of various aminoacyl-tRNAs (transfer RNAs) in the absence of ribosomes. nih.gov The catalytic activity of this compound was dependent on the presence of model template nucleic acids. nih.gov For instance, the reaction involving phenylalanyl-, lysyl-, prolyl-, and glycyl-tRNAs was contingent on their corresponding templates: poly U, poly A, poly C, and poly G, respectively. nih.gov This indicates a direct functional interaction between the this compound dipeptide and tRNA molecules, guided by a nucleic acid template. The efficiency of this catalytic activity was also influenced by the nature of the nucleic acid template, with the reaction being most effective with poly A (for tRNALys) and least effective with poly U (for tRNAPhe). nih.gov

Studies analyzing protein-RNA complexes have revealed that the histidine amino acid shows a preference for interacting with uracil (B121893) through water-mediated hydrogen bonds. nih.gov Furthermore, the interactions between positively charged amino acids and nucleic acids are known to be significant, with these amino acids often mediating the binding between proteins and the nucleic acid phosphate (B84403) backbone. nih.govresearchgate.net

| Interaction Type | Description | Nucleic Acid Involved | Supporting Evidence |

| Catalysis | This compound acts as a catalyst in the peptidyl transfer reaction, forming peptide bonds between aminoacyl moieties. nih.gov | tRNA, mRNA templates (e.g., poly U, poly A) | Observation of peptide bond formation between various aminoacyl-tRNAs in the presence of this compound and specific polynucleotide templates. nih.gov |

| Residue-Base Preference | The histidine component of the dipeptide shows a tendency to form water-mediated bonds with uracil bases. nih.gov | RNA | Analysis of structural data from a large set of protein-RNA complexes. nih.gov |

| Electrostatic Interaction | The histidine residue can be positively charged, allowing it to interact with the negatively charged phosphate backbone of nucleic acids. nih.govresearchgate.net | DNA and RNA | General principle from studies of protein-nucleic acid interactions, where cationic residues like histidine play a key role. nih.govresearchgate.net |

Roles in Cellular Signaling and Metabolic Regulation

This compound and its related compounds are implicated in the intricate network of cellular signaling and the regulation of major metabolic pathways. Their influence extends from gene expression and protein phosphorylation to the modulation of glucose and amino acid metabolism, often through interplay with other bioactive molecules derived from histidine.

Influence on Gene Expression and Protein Phosphorylation Cascades (e.g., STAT3 Activation)

A key role for histidine-containing dipeptides, including β-alanyl-histidine (carnosine), has been identified in the activation of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net Phosphorylation is a critical step in activating STAT proteins; once phosphorylated, STAT3 can form dimers, translocate to the cell nucleus, and bind to DNA to regulate the expression of target genes. frontiersin.orgnih.gov

Research has demonstrated that the administration of histidine and related dipeptides, such as β-alanyl-histidine, leads to an increase in the phosphorylation of hepatic STAT3. nih.govresearchgate.netdiabetesjournals.org This activation is a crucial part of the signaling cascade that regulates metabolic processes in the liver. nih.gov The activation of STAT3 is not only important for metabolic control but is also involved in a wide range of cellular processes including cell cycle progression and apoptosis by controlling the expression of genes like Bcl-2, cyclin D3, and c-Myc. nih.gov While STAT3 gain-of-function mutations can lead to disease, its normal activation is a vital part of cellular signaling. nih.gov The process of one enzyme phosphorylating another in a sequence is known as a phosphorylation cascade, which serves to amplify cellular signals. wikipedia.org Protein histidine phosphorylation, though less studied than serine, threonine, or tyrosine phosphorylation, is estimated to constitute a significant portion of total protein phosphorylation in eukaryotes and may regulate cascades like the mitogen-activated protein (MAP) kinase pathway. nih.govnih.gov

Modulation of Key Metabolic Pathways (e.g., Glucose Metabolism, Amino Acid Metabolism)

The influence of this compound and its analogs on cellular signaling directly translates to the modulation of key metabolic pathways.

Glucose Metabolism: A primary metabolic role identified for histidine and its dipeptides is the regulation of hepatic glucose production (HGP). nih.gov By activating the hepatic STAT3 signaling pathway, these compounds augment insulin's ability to suppress HGP. nih.govdiabetesjournals.org This is achieved by controlling the gene expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), which are central to the synthesis of glucose in the liver. nih.gov Studies involving carnosine (β-alanyl-histidine) supplementation have also pointed to a significant reduction in serum glucose levels. clinicaterapeutica.it The proposed mechanisms include the inhibition of gluconeogenesis and an increase in glycolysis. clinicaterapeutica.itnih.gov

Amino Acid Metabolism: this compound is a dipeptide, a product of the joining of alanine and histidine. hmdb.ca As such, it is an integral part of amino acid metabolism. Correlations have been observed between the levels of dipeptides like alanyl-histidine and their constituent amino acids in tissues, suggesting a role in amino acid transport or metabolic processing. researchgate.net Furthermore, a hypothesis suggests that neurons synthesize dipeptides such as carnosine (β-alanylhistidine) from potent amino acid neurotransmitters. This conversion serves as a "key-lock" mechanism to create more stable, less toxic molecules for transport and cell-specific signaling in the extracellular fluid. nih.gov

| Metabolic Pathway | Effect of this compound/Related Compounds | Mechanism |

| Glucose Metabolism | Suppression of hepatic glucose production. nih.gov | Activation of hepatic STAT3, leading to downregulation of gluconeogenic enzymes (PEPCK, G6Pase). nih.govdiabetesjournals.org |

| Glucose Metabolism | Reduction in serum glucose. clinicaterapeutica.it | Inhibition of gluconeogenesis and potential increase in glycolysis. clinicaterapeutica.itnih.gov |

| Amino Acid Metabolism | Serves as a metabolic intermediate. hmdb.caresearchgate.net | Formed from alanine and histidine; levels correlate with constituent amino acids. hmdb.caresearchgate.net |

| Amino Acid Metabolism | Functions in neurotransmitter transport/inactivation. nih.gov | Synthesized from potent amino acids to form stable, non-toxic signaling molecules. nih.gov |

Interplay with Related Histidine Metabolites and Neurotransmitters (e.g., Histamine)

The biological actions of this compound are closely linked to its constituent amino acid, histidine, and its primary metabolite, histamine (B1213489). Histidine is the direct precursor for the synthesis of histamine. nih.govdiabetesjournals.org Studies have shown that the administration of histidine increases the levels of histamine in the hypothalamus, and this central histamine is crucial for mediating the activation of hepatic STAT3 and the subsequent regulation of hepatic glucose production. nih.govdiabetesjournals.org This demonstrates a direct and functional interplay between the amino acid, its dipeptide form, and its neurotransmitter metabolite.

Furthermore, both histamine and dipeptides with a β-alanyl-histidine scaffold have been identified as activators of carbonic anhydrase (CA) isozymes. mdpi.comacs.orgmdpi.com X-ray crystallography has revealed that histamine binds at the entrance to the active site of human carbonic anhydrase II, where it facilitates a rate-limiting proton transfer step in the enzyme's catalytic cycle. acs.org Derivatives built upon the β-alanyl-histidine structure have been designed to leverage this binding site to create potent and specific CA activators. acs.orgmdpi.com This shared mechanism of action highlights a functional convergence in their interaction with certain enzyme systems.

The synthesis of dipeptides like carnosine (β-alanylhistidine) is also proposed as a way for neurons to modulate the activity of potent amino acids, packaging them into forms like carnosine that can be released to act as specific neurotransmitters, distinct from the broader actions of histidine or histamine. nih.gov

Advanced Analytical and Biophysical Characterization Methodologies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone for elucidating the molecular architecture of alanylhistidine (B12496501). Different spectroscopic methods offer complementary information regarding its three-dimensional structure and dynamic behavior.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and observing the dynamic properties of molecules like this compound at atomic resolution. nih.goviupac.org By analyzing various NMR parameters, researchers can map the connectivity and spatial proximity of atoms within the dipeptide as it tumbles in solution.

Key NMR experiments for studying dipeptides include 1H-1H Correlation Spectroscopy (COSY), which reveals scalar-coupled protons, and Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing crucial distance restraints for structure calculation. researchgate.netmdpi.com Heteronuclear experiments, such as 1H-13C and 1H-15N Heteronuclear Single Quantum Coherence (HSQC), are used to resolve spectral overlap and assign signals to specific atoms in the molecule, especially when isotopic labeling is employed. iupac.org

Table 1: Representative NMR Data for this compound Structural Analysis This table is a generalized representation of the types of data obtained from NMR spectroscopy for a dipeptide like this compound. Actual chemical shifts are highly dependent on experimental conditions such as solvent, pH, and temperature.

| NMR Parameter | Information Gained | Example Application for this compound |

|---|---|---|

| 1H Chemical Shifts (δ) | Electronic environment of protons. | Distinguishing between protons on the alanine (B10760859) and histidine residues. |

| 13C Chemical Shifts (δ) | Carbon skeleton and functional groups. | Identifying the carbonyl carbons of the peptide bond and the carboxyl group. |

| 3J-Coupling Constants | Dihedral angles between adjacent protons. | Determining the backbone torsion angles (phi, psi) and side-chain conformations. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å). | Establishing spatial relationships between the alanine and histidine residues. |

| Relaxation Times (T1, T2) | Molecular motion and dynamics. | Assessing the flexibility of the peptide backbone and side chains. |

While this compound itself is too small to form canonical secondary structures like α-helices or β-sheets, its CD spectrum serves as a sensitive probe of its conformational state. researchgate.net The spectrum is influenced by the dihedral angles of the peptide backbone and the orientation of the chromophores, which in this case are the peptide bond and the imidazole (B134444) ring of the histidine residue. ntu.edu.sg

CD spectroscopy is particularly useful for studying how the conformation of this compound changes in response to environmental factors such as pH, temperature, or the binding of metal ions. For instance, the coordination of a metal ion to the imidazole ring and the N-terminal amine can impose significant conformational constraints on the dipeptide, leading to distinct changes in its CD spectrum. dntb.gov.ua These spectral changes can be used to monitor binding events and infer the conformational rearrangements that accompany them. By comparing the CD spectra under different conditions, researchers can gain insights into the flexibility and structural transitions of the molecule. ntu.edu.sgnih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and structure. When coupled with mass spectrometry in a technique known as Infrared Multiphoton Dissociation (IRMPD) spectroscopy, it becomes a powerful tool for characterizing the intrinsic, gas-phase structure of ions, free from solvent effects. wikipedia.org

For this compound, IRMPD studies typically begin with the generation of protonated molecules, [AlaHis+H]+, via electrospray ionization (ESI). These ions are then isolated in a mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, and irradiated with a tunable, high-power infrared laser. researchgate.netrsc.org When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. wikipedia.org The IR spectrum is constructed by plotting the fragmentation efficiency as a function of the laser wavelength. mdpi.com

By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible structures (isomers and conformers) using quantum chemical methods, the most likely gas-phase structure can be identified. researchgate.net This approach has been used to determine the preferred protonation sites in gas-phase peptides, revealing whether the extra proton resides on the N-terminal amine, the peptide backbone, or the histidine imidazole ring. rsc.orguniv-paris13.fr It also elucidates the intramolecular hydrogen bonding networks that stabilize the gas-phase conformation.

Table 2: Characteristic IR Absorption Bands for Gas-Phase Protonated this compound Analysis This table presents a generalized view of the expected vibrational frequencies for key functional groups in a protonated dipeptide, which are central to IRMPD structural analysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Indicates the state of the N-terminal amine and imidazole N-H groups. |

| O-H Stretch | 3000 - 3300 | Probes the carboxylic acid group and potential intramolecular H-bonds. |

| C-H Stretch | 2850 - 3000 | Relates to the alanine and histidine side chains. |

| C=O Stretch (Amide I) | 1650 - 1750 | Sensitive to the peptide backbone conformation and protonation site. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | Indicates the protonation state of the C-terminus. |

Advanced mass spectrometry (MS) is an indispensable tool for the characterization and quantitation of this compound. dntb.gov.ua High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the dipeptide. drug-dev.com

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of the molecule. In a typical MS/MS experiment, the protonated this compound ion ([M+H]+) is mass-selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The pattern of fragmentation provides direct evidence of the amino acid sequence. For instance, cleavage of the peptide bond results in characteristic "b" and "y" ions, confirming the Ala-His sequence.

For quantitative studies, liquid chromatography coupled with mass spectrometry (LC-MS), often using a triple quadrupole mass spectrometer, is the method of choice. researchgate.net By operating in multiple reaction monitoring (MRM) mode, the instrument can be set to detect specific precursor-to-fragment ion transitions that are unique to this compound. This approach provides exceptional sensitivity and selectivity, enabling the precise quantification of the dipeptide in complex biological matrices like plasma or tissue extracts. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as 13C-labeled this compound, further enhances the accuracy and robustness of the quantification. nih.gov

Table 3: Common MS/MS Fragment Ions for Protonated this compound ([C₉H₁₄N₄O₃+H]⁺, Precursor m/z ≈ 227.1) This table is based on typical fragmentation patterns for peptides and specific data available for this compound. nih.gov The exact m/z values can vary slightly based on instrumentation.

| Fragment Ion Type | Description | Expected m/z |

|---|---|---|

| b₂ ion | N-terminal fragment (Ala-His) | ~209 |

| y₁ ion | C-terminal fragment (His) | ~156 |

| Immonium ion (His) | Histidine side chain fragment | ~110 |

| [y₁-H₂O] | Loss of water from the y₁ ion | ~138 |

| [M+H-H₂O]⁺ | Loss of water from the precursor ion | ~209 |

Biophysical Methods for Molecular Interaction Analysis

Understanding how this compound interacts with other molecules is key to understanding its biological function. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying the kinetics and affinity of molecular interactions in real-time. nih.govnih.gov While direct SPR studies focusing exclusively on this compound are not extensively documented, the principles of the technique are widely applied to study interactions involving histidine-containing peptides and proteins. researchgate.net

In a typical SPR experiment, one of the interacting partners (the "ligand") is immobilized on a sensor chip surface. For instance, a protein or a metal-chelate complex could be immobilized to study its interaction with this compound. A solution containing the other partner (the "analyte," in this case, this compound) is then flowed over the surface. nih.gov Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com

The resulting sensorgram, a plot of the SPR response versus time, provides kinetic information. The "association phase" (during analyte injection) is used to determine the association rate constant (ka), while the "dissociation phase" (during buffer flow) is used to determine the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. nih.gov This technique could be applied to quantify the binding of this compound to various targets, such as metal ions (e.g., copper, zinc) immobilized on the chip via a chelating agent, or to specific protein binding sites. dntb.gov.ua

Microscale Thermophoresis (MST) for Interaction Thermodynamics

Microscale Thermophoresis (MST) is a powerful biophysical technique for the quantitative analysis of biomolecular interactions in solution. basepairbio.comwikipedia.org The method is based on thermophoresis, the directed movement of molecules within a temperature gradient, which is influenced by molecular size, charge, and hydration shell. basepairbio.comwikipedia.org Any change in these properties upon the binding of a ligand to a target molecule can be detected and used to determine binding affinities. wikipedia.org

The core principle of MST involves inducing a microscopic temperature gradient using an infrared laser and monitoring the change in fluorescence of a labeled molecule as it moves along this gradient. acs.org This change in thermophoretic movement upon complex formation is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be derived. wikipedia.org MST offers several advantages, including low sample consumption, rapid measurements, and the ability to perform analyses in various buffers and even complex biological liquids like cell lysates. basepairbio.com

While direct MST studies on this compound are not extensively documented in publicly available literature, the technique is well-suited for studying the interaction of dipeptides with larger macromolecules like proteins or nucleic acids. For instance, MST has been successfully employed to measure the interaction between human dipeptidyl peptidase 3 (hDPP3) and the Kelch domain of the Keap1 protein. irb.hr In such an experiment, one binding partner (e.g., the protein) is fluorescently labeled, and the unlabeled ligand (e.g., a dipeptide) is titrated. The resulting change in thermophoresis provides quantitative data on the binding affinity. irb.hr The technique is sensitive enough to detect interactions with dissociation constants into the low nanomolar and even picomolar range. basepairbio.com

Table 1: Illustrative MST Experimental Parameters for Peptide-Protein Interaction Analysis This table is based on general MST principles and studies on similar molecules, as specific data for this compound is not readily available.

| Parameter | Description | Typical Value/Setting | Reference |

| Labeled Molecule | The binding partner that is fluorescently labeled (e.g., protein). | 20-100 nM | irb.hr |

| Unlabeled Ligand | The molecule being titrated (e.g., this compound). | Serial dilution, from µM to pM range. | irb.hr |

| Buffer System | Chosen to ensure stability and activity of biomolecules. | HEPES, PBS, Tris with additives like Tween-20. | acs.org |

| Capillaries | Standard or premium capillaries for sample loading. | NanoTemper Technologies standard capillaries. | acs.org |

| MST Power | The power of the IR laser used to create the temperature gradient. | 20-80% | irb.hr |

| Kd (Dissociation Constant) | The primary output, measuring binding affinity. | pM to mM range. | basepairbio.com |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the heat changes associated with biomolecular interactions. nih.gov It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the interaction.

In a typical ITC experiment, a solution of a ligand (e.g., this compound) is titrated into a sample cell containing a macromolecule (e.g., a protein or a metal ion) at constant temperature. The heat released or absorbed upon binding is measured with high sensitivity. nih.gov This technique is label-free and can be performed in a wide range of solution conditions.

While specific ITC data for this compound binding to a protein target is not widely published, the technique has been extensively used to study the thermodynamics of similar interactions, such as dipeptides binding to proteins or metal ions. For example, ITC has been used to characterize the interactions of dipeptides like alanine-alanine (A-A) and alanine-phenylalanine (A-F) with the E. coli dipeptide binding protein DppA. These studies reveal negative enthalpy changes (exothermic reactions) and provide insight into the role of solvent reorganization and hydrophobic interactions. ITC is also a primary tool for studying the thermodynamics of metal ion binding to histidine-containing peptides, a relevant application given the imidazole side chain of this compound's histidine residue. nih.gov Such studies are crucial for understanding the role of these peptides in metal transport and homeostasis. nih.gov

Table 2: Representative Thermodynamic Data for Dipeptide Interactions Measured by ITC This table presents example data from studies on similar dipeptides to illustrate the type of information obtained from ITC, as specific data for this compound is not readily available.

| Interacting Pair | Ka (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| DppA with Ala-Ala | 1.4 x 10⁶ | -8.4 | -12.5 | -4.1 | |

| DppA with Ala-Phe | 2.5 x 10⁶ | -8.7 | -10.9 | -2.2 | |

| His-rich peptide with Cu²⁺ | 1.1 x 10⁵ | -6.9 | -9.5 | -2.6 | nih.gov |

| His-rich peptide with Zn²⁺ | 2.1 x 10⁴ | -6.0 | -5.7 | 0.3 | nih.gov |

Differential Scanning Fluorimetry (DSF) for Thermal Stability and Ligand Binding

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a high-throughput technique used to measure the thermal stability of proteins and assess ligand binding. nih.govformulationbio.com The method monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an environmentally sensitive dye (like SYPRO Orange) or the protein's intrinsic tryptophan fluorescence (nanoDSF). nih.govmtoz-biolabs.com When a protein unfolds upon heating, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce strongly. nih.gov

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). The binding of a ligand, such as a dipeptide, to a protein often stabilizes its structure, leading to an increase in the Tm. This "thermal shift" (ΔTm) is indicative of a direct binding interaction. DSF is widely used in drug discovery for screening compound libraries and for optimizing buffer conditions for protein purification and storage. formulationbio.comresearchgate.net

Direct DSF data for this compound is scarce. However, the technique is broadly applicable to studying peptide-protein interactions. For example, DSF has been used extensively to measure the thermal stability of peptide-MHC (Major Histocompatibility Complex) complexes, where the binding of different peptides results in significant variations in Tm values. nih.govnih.govsinobiological.com These studies demonstrate that even small peptides can induce measurable stabilization, with reported Tm values for stable peptide-MHC complexes often falling in the 51°C to 63°C range. nih.gov The magnitude of the Tm shift can provide a relative measure of binding affinity among a series of related ligands.

Table 3: Illustrative DSF Data for Peptide-Protein Complexes This table is based on findings for various peptide-protein systems to demonstrate the utility of DSF, as specific data for this compound is not available.

| Protein-Peptide Complex | Tm without Peptide (°C) | Tm with Peptide (°C) | ΔTm (°C) | Reference |

| HLA-A2 with MART-1 peptide | Not Stable | 52.5 | N/A | nih.gov |

| HLA-A2 with TYR peptide | Not Stable | 58.0 | N/A | nih.gov |

| Generic Protein A | 45.0 | 48.5 | +3.5 | |

| Generic Protein B | 50.2 | 55.7 | +5.5 |

Chromatographic and Separation Techniques for Isolation and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from synthesis reaction mixtures or complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like this compound. rsc.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar aqueous-organic mixture. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. mdpi.com

For purification, a crude synthetic peptide mixture is dissolved and injected into the HPLC system. A gradient of increasing organic solvent (commonly acetonitrile) concentration is used to elute the bound peptides, with the target peptide, this compound, eluting at a characteristic retention time. rsc.org The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is standard practice. TFA improves peak shape and resolution by forming ion pairs with charged groups on the peptide. sielc.com

For analytical purposes, HPLC coupled with UV detection is routinely used to assess the purity of a sample. Quantification can be achieved by comparing the peak area of the analyte to that of a known concentration standard. Due to the high hydrophilicity of some dipeptides, alternative methods like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography may also be employed. utm.my

Table 4: Typical Parameters for RP-HPLC Purification and Analysis of Dipeptides

| Parameter | Purification | Analysis | Reference |

| Column | Preparative C18, 10 µm particle size | Analytical C18, 3-5 µm particle size | rsc.orgsielc.com |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | sielc.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | sielc.com |

| Gradient | Shallow gradient (e.g., 5-50% B over 30 min) | Steep gradient (e.g., 5-95% B over 15 min) | sielc.com |

| Flow Rate | 10-50 mL/min | 0.5-1.5 mL/min | wikipedia.org |

| Detection | UV at 214/280 nm | UV at 214/220 nm | utm.my |

Metabolomics Applications for Identification and Quantification in Complex Mixtures

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. biorxiv.org Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is the predominant platform for metabolomics studies, offering high sensitivity and selectivity for analyzing complex mixtures like tissue extracts or biofluids. sielc.combiorxiv.org

This compound can be identified and quantified in metabolomics workflows. In a typical untargeted metabolomics study, metabolites are extracted from a biological sample (e.g., brain tissue, plasma), separated by LC, and detected by a high-resolution mass spectrometer. sielc.comresearchgate.net this compound would be identified by its accurate mass-to-charge ratio (m/z) and its characteristic retention time. Confirmation of its identity is achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a unique fragmentation pattern, or "fingerprint," which can be matched against spectral libraries.

In targeted metabolomics, specific methods are developed to accurately quantify a predefined list of metabolites, including this compound. This approach, often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, provides high precision and is used to study changes in this compound levels in response to disease or other stimuli. Such studies have identified histidine-containing dipeptides as potential biomarkers in various contexts. For instance, LC-MS/MS methods have been developed for the simultaneous quantification of carnosine, anserine (B1665513), and other related dipeptides in meat and other biological samples. rsc.org

Table 5: Findings on this compound and Related Dipeptides in Metabolomics Studies

| Study Focus | Matrix | Key Finding related to Dipeptides | Analytical Platform | Reference |

| Dipeptide Profiling | Mouse Tissues (Brain, Muscle, Liver) | Carnosine and anserine were the most abundant dipeptides, showing organ-specific distribution. | UPLC-MS/MS | |

| Glioma Biomarkers | Human Serum and Brain Tissue | Histidine levels were significantly decreased in both serum and tumors of glioma patients. | LC-MS/MS | |

| Meat Analysis | Meat Samples | A method was validated for quantifying carnosine, anserine, and balenine (B107396). | LC-ESI-MS/MS | |

| Biomarker Discovery | Extracellular Vesicles | This compound was identified as a component of the vesicle metabolome. | Not Specified |

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations